Indicine N-oxide-d7

Description

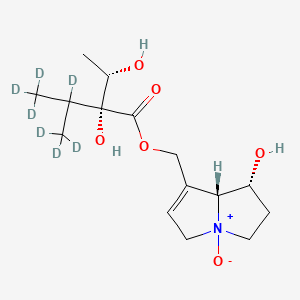

Indicine N-oxide-d7 is a deuterated analog of indicine N-oxide, a pyrrolizidine alkaloid (PA) N-oxide originally isolated from Heliotropium indicum (Boraginaceae) . The non-deuterated form, indicine N-oxide (NSC 132319), has been investigated as an antitumor agent due to its reduced hepatotoxicity compared to other PAs, which are notorious for causing liver and lung damage . The "-d7" designation indicates the substitution of seven hydrogen atoms with deuterium, a stable isotope often used in pharmacokinetic (PK) studies to track metabolic pathways and improve analytical detection .

This compound is primarily utilized in preclinical research to elucidate metabolic conversion mechanisms, leveraging deuterium’s isotope effect to slow specific enzymatic reactions and enhance metabolite identification . While the non-deuterated form has undergone Phase I clinical trials in cancer patients, showing dose-limiting myelosuppression (leukopenia and thrombocytopenia), the deuterated variant remains a tool for mechanistic studies rather than therapeutic use .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H25NO6 |

|---|---|

Molecular Weight |

322.40 g/mol |

IUPAC Name |

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-3,4,4,4-tetradeuterio-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+,16?/m0/s1/i1D3,2D3,9D |

InChI Key |

DNAWGBOKUFFVMB-PEHBUCQWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([C@@]([C@H](C)O)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Buffered Water Extraction

Fresh or dried Heliotropium indicum is ground and subjected to aqueous extraction using water buffered at pH 7.0 with sodium acetate. This neutral pH minimizes alkaloid degradation and enhances solubility. The plant material is percolated twice with buffered water at room temperature for 24 hours per cycle, ensuring maximal extraction efficiency.

Adsorption and Purification

The aqueous extract is immediately passed through a column packed with Amberlite XAD-4, a non-ionic polymeric adsorbent. This resin selectively binds indicine N-oxide while allowing water-soluble impurities to elute. Post-adsorption, the column is washed with water to remove residual contaminants. The target compound is then eluted using ethanol or methanol, yielding a crude extract.

Silica Gel Chromatography

The ethanolic eluate is concentrated under reduced pressure and subjected to silica gel chromatography. A step gradient of methylene dichloride and methanol (1–5% methanol) separates indicine N-oxide from co-eluting alkaloids. This step achieves >95% purity, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Deuteration Strategies for this compound

Deuteration at specific positions of indicine N-oxide is achieved via hydrogen isotope exchange (HIE). Source details an iridium-catalyzed method that enables selective deuteration of heterocyclic N-oxides, a process applicable to indicine N-oxide.

Iridium-Catalyzed Hydrogen Isotope Exchange

The quinoline-like structure of indicine N-oxide allows selective deuteration at the C8 position. A catalyst system comprising iridium(I) N-heterocyclic carbene/phosphine complexes (e.g., [Ir(cod)(IMes)(PPh₃)]PF₆) facilitates HIE under mild conditions:

- Catalyst loading : 0.25–2.5 mol%

- Deuterium source : D₂ gas

- Solvent : Dichloromethane (DCM)

- Temperature : Room temperature

- Reaction time : 24–48 hours

This method achieves deuterium incorporation rates of 75–95% at the C8 position, with minimal interference from electron-donating or withdrawing substituents.

One-Pot Labelling and Deoxygenation

To streamline synthesis, deuterated this compound can be deoxygenated in situ. After HIE, the reaction mixture is treated with phosphorus trichloride (PCl₃) at 40–60°C, reducing the N-oxide to the corresponding deuterated pyrrolizidine alkaloid. This one-pot approach retains >98% isotopic enrichment.

Comparative Analysis of Deuteration Methods

The choice of deuteration strategy impacts yield, selectivity, and scalability. The table below contrasts key methodologies:

The iridium-catalyzed method outperforms alternatives in efficiency and selectivity, making it the preferred approach for large-scale synthesis.

Purification and Characterization

Post-deuteration, this compound undergoes rigorous purification:

Final Chromatographic Steps

Residual catalysts and byproducts are removed using reverse-phase HPLC with a C18 column. A mobile phase of acetonitrile/water (70:30 v/v) ensures baseline separation, achieving ≥99% chemical and isotopic purity.

Analytical Validation

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (C₁₅H₁₈D₇NO₃) and deuterium distribution.

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR spectra show the absence of protons at the C8 position, while ²H-NMR verifies deuterium integration.

- Isotopic Purity : Gas chromatography-mass spectrometry (GC-MS) quantifies deuterium enrichment, typically >98%.

Challenges and Optimizations

Mitigating Toxicity

Indicine N-oxide’s inherent hepatotoxicity necessitates strict containment during synthesis. Closed-system reactors and personal protective equipment (PPE) are mandatory to minimize exposure.

Catalyst Recovery

Iridium catalysts are cost-prohibitive but recoverable via filtration and recrystallization. Recycling protocols achieve 80–90% catalyst recovery, reducing production costs.

Scalability Issues

While the iridium method is scalable, deuterium gas handling requires specialized infrastructure. Substituting D₂ with deuterated solvents (e.g., DMF-d₇) is under investigation to improve accessibility.

Chemical Reactions Analysis

Reduction Reactions

Indicine N-oxide-d7 undergoes reduction to form its corresponding tertiary amine, a critical step in metabolic and synthetic pathways.

Mechanism and Conditions

-

Zinc/Acetic Acid : Reduction with zinc dust in acetic acid converts the N-oxide group to a tertiary amine. This method is commonly used for plasma sample analysis.

-

Zinc/Ammonium Chloride : For urine samples, zinc in ammonium chloride solutions facilitates reduction under milder conditions.

-

Enzymatic Reduction : Cytochrome P450 enzymes catalyze the metabolic reduction of N-oxides in vivo, forming reactive intermediates .

Key Reaction

This reaction is pH-dependent, with optimal yields at pH 3–4.

Metabolic Activation and DNA Interaction

This compound’s bioactivation generates cytotoxic intermediates that interact with DNA.

Reactive Intermediate Formation

-

Metabolic reduction produces pyrrolic esters, which alkylate DNA bases (e.g., guanine N7) .

-

DNA Crosslinking : Pyrrolic esters form interstrand crosslinks, disrupting replication and transcription .

Table 1: DNA Adduct Formation

| Adduct Type | Target Site | Biological Consequence |

|---|---|---|

| Guanine N7-alkylation | Major groove | Mutagenesis, strand breaks |

| Adenine N3-alkylation | Minor groove | Replication blockage |

| Interstrand crosslink | Between complementary strands | Chromosomal instability |

These interactions underpin its genotoxic and antitumor effects .

Oxidation and Stability

While this compound is an oxidation product of indicine, further oxidation is limited due to its stable N–O bond.

N–O Bond Characteristics

| Property | Value/Description | Source |

|---|---|---|

| Bond order | 1.3 (aromatic N-oxide) | |

| Bond length | ~1.34 Å | |

| Thermal stability | Stable up to 150°C |

Decomposition occurs via:

-

Meisenheimer Rearrangement : At elevated temperatures (>150°C) .

-

Polonovski Reaction : Triggered by acylating agents (e.g., acetyl chloride), leading to elimination products .

Conjugation Reactions

Phase II metabolism involves conjugation to enhance solubility for excretion:

-

Glucuronidation : UDP-glucuronosyltransferases add glucuronic acid to hydroxyl groups.

-

Sulfation : Sulfotransferases catalyze sulfate conjugation at similar sites.

Table 2: Metabolic Pathways

| Pathway | Enzyme | Site of Modification | Outcome |

|---|---|---|---|

| Glucuronidation | UGT1A1, UGT2B7 | C7 hydroxyl | Water-soluble metabolite |

| Sulfation | SULT1A1 | C2' hydroxyl | Enhanced renal excretion |

Synthetic Modifications

Deuteration at specific positions (e.g., C7, C8) alters reaction kinetics:

-

Deuterium Isotope Effect : Slows hydrogen/deuterium exchange in acidic or enzymatic environments, improving metabolic stability.

-

Synthetic Byproducts : Trace amounts of dehydroindicine-d7 may form during incomplete reduction.

Analytical Quantification

LC-MS/MS methods validate its reactivity and stability:

-

Extraction Efficiency : >90% using methanol-dichloromethane (1:1).

-

Limit of Detection : 0.1 ng/mL in plasma.

Scientific Research Applications

Indicine N-oxide is a pyrrolizidine alkaloid found in the Heliotropium indicum plant and has demonstrated cytotoxic activity in various tumor models . Research indicates that indicine N-oxide inhibits the proliferation of various cancer cell lines in a concentration-dependent manner, with IC50 values ranging from 46 to 100 μM . At half maximal inhibitory concentration, it arrests cell cycle progression at mitosis without significantly changing the organization of the spindle and interphase microtubules. Higher concentrations of the compound can severely depolymerize both interphase and spindle microtubules. Binding studies show that indicine N-oxide binds to tubulin at a distinct site, different from colchicine or taxol, and reduces the polymer mass of purified tubulin and MAP-rich tubulin .

Scientific Research Applications

- Cancer Research Indicine N-oxide is explored as a candidate for developing new antitumor therapies due to its cytotoxic properties.

- Molecular Mechanism of Toxicity Research has aimed to evaluate the molecular mechanism of toxicity of indicine N-oxide, revealing that its toxicities result from DNA damaging effects and the depolymerization of microtubules .

- Binding and Interaction Studies Indicine N-oxide binds to tubulin at a distinct site and induces DNA cleavage, which has been confirmed through computational analysis predicting its binding site at the minor groove of DNA .

- In vitro cryotolerance Supplementation of Tauroursodeoxycholic Acid (TUDCA) during in vitro culture can improve the cryotolerance of the bovine blastocyst through the putative modulation of endoplasmic reticulum (ER) stress .

Mechanism of Action

The mechanism of action of Indicine N-oxide-d7 involves its interaction with cellular components. It binds to tubulin at a distinct site, inhibiting the assembly of microtubules, which is crucial for cell division. This leads to the inhibition of cell proliferation and induces cytotoxic effects. Additionally, it has been shown to cause DNA damage by binding to the minor groove of DNA .

Comparison with Similar Compounds

Structural Analogs: Pyrrolizidine Alkaloid N-oxides

Indicine N-oxide-d7 belongs to the PA N-oxide subclass, characterized by a pyrrolizidine core and an N-oxide functional group. Key structural analogs include:

Key Differences :

Non-deuterated Indicine N-oxide

The non-deuterated form serves as the primary reference for pharmacological properties:

Clinical Toxicity :

Deuterated Analogs and Isotope Effects

| Aspect | This compound | Indicine N-oxide |

|---|---|---|

| Deuterium Substitution | Seven positions | None |

| Metabolic Stability | Hypothesized increased | Rapid reduction to indicine |

| Primary Use | Metabolic tracing | Clinical trials |

Other Functionally Similar Compounds

- Nicotinamide N-oxide : A structurally distinct N-oxide used in redox studies; lacks the pyrrolizidine backbone .

- Tropane Alkaloids : Share plant-derived toxicity but differ in mechanism (e.g., anticholinergic effects vs. PA-induced hepatotoxicity) .

Research Findings and Clinical Data

- Metabolic Pathways : Gut flora and hepatic microsomes mediate reduction to indicine, with urinary excretion being dose-dependent .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for validating the purity of Indicine N-oxide-d7 in synthetic preparations?

To ensure purity, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for quantitative analysis, supplemented by nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Cross-validation using these techniques minimizes artifacts, as emphasized in pharmacological validation protocols . For trace impurities, gas chromatography-mass spectrometry (GC-MS) may be applied. Documentation should align with guidelines for analytical rigor in preclinical studies .

Q. What are the standard protocols for synthesizing this compound while ensuring isotopic purity?

Synthesis typically involves deuteration of Indicine N-oxide using deuterated reagents (e.g., D₂O or deuterated solvents) under controlled conditions. Isotopic purity is validated via mass spectrometry, ensuring ≥98% deuterium incorporation. Purification steps, such as column chromatography or recrystallization, must be optimized to avoid isotopic exchange. Detailed synthetic pathways should be reported with reaction yields and spectral data, adhering to reproducibility standards .

Q. How do researchers assess the stability of this compound under varying storage and experimental conditions?

Stability studies involve accelerated degradation tests under stressors like heat, light, and humidity. Samples are analyzed via HPLC at intervals to monitor decomposition products. For biological assays, stability in cell culture media or plasma is assessed using LC-MS/MS to quantify intact compound levels over time. Protocols from regulatory templates, such as IND applications, provide frameworks for documenting stability profiles .

Advanced Research Questions

Q. How can computational models predict the interaction of this compound with biological targets, such as tumor-associated enzymes?

Molecular docking and molecular dynamics simulations are used to model binding affinities and interaction kinetics with targets like DNA topoisomerases. In silico approaches leverage crystal structures from protein databases (e.g., PDB) and software such as AutoDock. These models guide experimental validation, as seen in studies linking indicine alkaloids to anti-tumor activity .

Q. What strategies resolve contradictions in pharmacokinetic data across different in vivo models?

Discrepancies may arise from interspecies metabolic differences or dosing regimens. Researchers should normalize data using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling. Comparative studies across multiple species (e.g., rodents vs. primates) and dose-ranging trials help identify species-specific metabolic pathways. Statistical methods like mixed-effects models account for variability, as recommended in genetic association studies .

Q. What methodological approaches are used to evaluate this compound’s efficacy in heterogeneous tumor models?

Orthotopic xenograft models and patient-derived tumor organoids are employed to mimic tumor microenvironments. Efficacy is quantified via tumor growth inhibition rates and biomarker analysis (e.g., apoptosis markers). Studies should include control groups with non-deuterated analogs to isolate isotopic effects, as demonstrated in preclinical oncology research .

Q. How can metabolomics elucidate the compound’s metabolic pathways and potential off-target effects?

Untargeted metabolomics using LC-HRMS identifies metabolites in liver microsomes or plasma. Isotopic labeling (e.g., d7) distinguishes endogenous metabolites from drug-derived products. Pathway analysis tools (e.g., MetaboAnalyst) map metabolic networks, while CRISPR-Cas9 knockout models validate enzyme involvement. This approach aligns with toxicology documentation standards .

Q. What frameworks integrate pharmacological data from this compound studies into regulatory submissions?

Preclinical data must follow Investigational New Drug (IND) templates, including dose-response relationships, toxicity profiles, and mechanistic studies. Cross-referencing prior human experience (if any) and addressing safety withdrawals in other countries are critical. Submissions should mirror the structure outlined in regulatory guidelines .

Q. How should researchers present spectral and pharmacokinetic data to meet publication standards?

Q. What safety protocols are essential for handling this compound in laboratory settings?

Material Safety Data Sheets (MSDS) mandate the use of PPE (gloves, lab coats) and fume hoods for synthesis. Spill management protocols and waste disposal methods must adhere to institutional biosafety guidelines. Documentation of acute toxicity in animal models is required for risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.